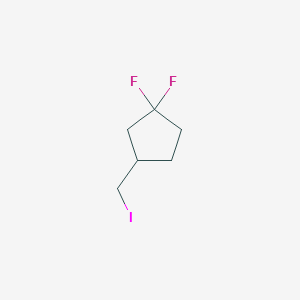

1,1-Difluoro-3-(iodomethyl)cyclopentane

Description

1,1-Difluoro-3-(iodomethyl)cyclopentane is an alicyclic compound featuring a cyclopentane ring with two fluorine atoms at the 1,1-positions and an iodomethyl (-CH₂I) substituent at the 3-position. Its molecular formula is C₆H₉F₂I, with an average molecular mass of 222.04 g/mol.

Properties

IUPAC Name |

1,1-difluoro-3-(iodomethyl)cyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2I/c7-6(8)2-1-5(3-6)4-9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPZYCIKOMJVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CI)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280692 | |

| Record name | 1,1-Difluoro-3-(iodomethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042153-28-5 | |

| Record name | 1,1-Difluoro-3-(iodomethyl)cyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1042153-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Difluoro-3-(iodomethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: 1,1-Difluoro-3-(iodomethyl)cyclopentane is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.

Medicine: Fluorinated compounds are often explored for their potential medicinal properties, including their use in drug design and development.

Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-Difluoro-3-(iodomethyl)cyclopentane exerts its effects depends on the specific application. In organic synthesis, the compound may act as a precursor or intermediate, undergoing various reactions to form more complex molecules. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

2.1.1. 1,1-Difluorocyclopentane (C₅H₈F₂)

- Molecular Mass : 106.115 g/mol .

- Electronic Properties : Fluorine substituents reduce electron density on the cyclopentane ring, similar to the target compound. However, frontier molecular orbitals (HOMO/LUMO) in fluorinated cyclopentanes are influenced by ring saturation. Saturated derivatives (e.g., 1a–1l in ) localize HOMO orbitals on substituents, while unsaturated analogs (e.g., 2a–2l) delocalize orbitals across the entire structure .

2.1.2. (1S)-3,3-Difluorocyclopentanemethanol (C₆H₁₀F₂O)

- Molecular Mass : 136.14 g/mol .

- Key Differences : Replaces the iodomethyl group with a hydroxymethyl (-CH₂OH) moiety.

- Applications: Used in antiviral drug synthesis (e.g., peramivir derivatives) due to hydrogen-bonding capacity. Fluorination enhances metabolic stability compared to non-fluorinated analogs .

Reactivity and Catalytic Behavior

2.2.1. Cyclopentane Derivatives in Oxidation Reactions

- Cyclopentane (C₅H₁₀) : Under catalytic oxidation with Mo complexes, cyclopentane yields 2.9% ketone and 0.8% alcohol (TON = 1,390 total) .

- Cyclooctane (C₈H₁₆) : More reactive, yielding 29.6% ketone and 15.5% alcohol (TON = 16,912) due to reduced ring strain and enhanced radical stability .

- 1,1-Difluoro-3-(iodomethyl)cyclopentane : The electron-withdrawing fluorines may slow oxidation rates compared to unsubstituted cyclopentane, while the iodomethyl group could act as a leaving group in substitution reactions.

2.2.2. Radical Formation and Stability

- Cyclopentene (C₅H₈) : Forms resonance-stabilized allyl radicals during oxidation, similar to cyclopentane. However, fluorinated analogs like 1,1-difluorocyclopentane likely stabilize radicals differently due to fluorine’s inductive effects .

Environmental Behavior

- Methyl- and Ethyl-Substituted Cyclopentanes : Rapidly biodegraded under sulfate-reducing conditions. Dimethyl isomers (e.g., 1,3-dimethylcyclopentane) degrade slower due to steric hindrance .

- This compound : Fluorine and iodine substituents may reduce biodegradability, as halogenation typically increases environmental persistence.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Mass (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₆H₉F₂I | 222.04 | 1,1-F₂, 3-CH₂I |

| 1,1-Difluorocyclopentane | C₅H₈F₂ | 106.11 | 1,1-F₂ |

| (1S)-3,3-Difluorocyclopentanemethanol | C₆H₁₀F₂O | 136.14 | 3,3-F₂, 1-CH₂OH |

Table 2: Catalytic Oxidation of Cycloalkanes

| Substrate | Ketone Yield (%) | Alcohol Yield (%) | Total TON (Turnover Number) |

|---|---|---|---|

| Cyclopentane | 2.9 | 0.8 | 1,390 |

| Cyclohexane | 5.2 | 2.2 | 2,780 |

| Cyclooctane | 29.6 | 15.5 | 16,912 |

Conditions: Mo catalyst B2, 6 h, molecular oxygen

Biological Activity

Overview

1,1-Difluoro-3-(iodomethyl)cyclopentane is a fluorinated organic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of both fluorine and iodine substituents on a cyclopentane ring, may influence its reactivity and interactions with biological systems.

- Molecular Formula : C6H8F2I

- CAS Number : 1042153-28-5

- Structural Characteristics : The compound features a cyclopentane core with difluoromethyl and iodomethyl groups, which may impact its lipophilicity and polarity.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Receptor Binding : The presence of halogen atoms (fluorine and iodine) can enhance binding affinity to various receptors, influencing signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Potential enzyme inhibitor | Limited direct studies available |

| 1,2-Difluorocyclopentane | Antimicrobial activity | Exhibits significant antibacterial properties |

| Iodomethylcyclopentane | Cytotoxicity against cancer cells | Shows promise in targeted therapies |

Case Studies

While specific case studies on this compound are scarce, research on structurally similar compounds provides a framework for understanding its potential biological implications:

- Study on Fluorinated Cycloalkanes : Research indicates that fluorinated cycloalkanes can enhance metabolic stability and bioavailability in drug development. These properties may extend to this compound.

- Anticancer Research : A study focusing on fluorinated compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. This suggests a potential avenue for exploring the anticancer efficacy of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.